17-alpha-Fluoroyohimbane
Overview
Description
17-alpha-Fluoroyohimbane is a synthetic derivative of yohimbine, a naturally occurring alkaloid found in the bark of the Pausinystalia yohimbe tree. This compound is known for its potential pharmacological properties, particularly in the field of neuropharmacology. It is characterized by the presence of a fluorine atom at the 17th position of the yohimbine structure, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Fluoroyohimbane typically involves the fluorination of yohimbine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like dichloromethane to prevent moisture interference. The reaction temperature is maintained at low levels to avoid decomposition of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 17-alpha-Fluoroyohimbane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced yohimbine derivatives.
Substitution: Formation of substituted yohimbine derivatives with different functional groups.
Scientific Research Applications
17-alpha-Fluoroyohimbane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on adrenergic receptors, particularly alpha-2 adrenergic receptors.
Medicine: Investigated for its potential use in treating conditions such as erectile dysfunction and depression due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of new pharmacological agents and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 17-alpha-Fluoroyohimbane involves its interaction with alpha-2 adrenergic receptors. By binding to these receptors, it can inhibit the release of norepinephrine, leading to increased sympathetic nervous system activity. This interaction is crucial in its potential therapeutic effects, such as enhancing mood and improving erectile function. The fluorine atom at the 17th position enhances its binding affinity and selectivity for these receptors, making it a valuable compound for pharmacological studies.
Comparison with Similar Compounds
Yohimbine: The parent compound, known for its use in treating erectile dysfunction and as a stimulant.
Rauwolscine: Another yohimbine derivative with similar pharmacological properties but differing in its receptor selectivity.
17-alpha-Methyl-yohimbine: A methylated derivative with distinct pharmacokinetic properties.
Uniqueness: 17-alpha-Fluoroyohimbane is unique due to the presence of the fluorine atom, which significantly alters its pharmacological profile. This modification enhances its receptor binding affinity and selectivity, making it a more potent and selective agent compared to its analogs. The fluorine atom also increases the compound’s metabolic stability, potentially leading to longer-lasting effects in biological systems.
Properties
IUPAC Name |
(1S,15R,18S,20R)-18-fluoro-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-14-6-5-12-11-22-8-7-16-15-3-1-2-4-17(15)21-19(16)18(22)10-13(12)9-14/h1-4,12-14,18,21H,5-11H2/t12-,13-,14-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSXWBEBGWSNW-NUXNZHGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCC4=C(C3CC2CC1F)NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1F)NC5=CC=CC=C45 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966669 | |
Record name | 17-Fluoroyohimban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-11-5 | |
Record name | Yohimban, 17-alpha-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Fluoroyohimban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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